molecular formula C17H25ClN2O3 B3033496 4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid CAS No. 1031319-77-3

4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid

Cat. No. B3033496
M. Wt: 340.8 g/mol
InChI Key: GJQSWTXXLJYDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid , also known by its chemical formula C14H23N3O , is a synthetic compound. It belongs to the class of organic molecules known as amino acids and derivatives . This compound features a chlorophenyl group , an amino group , and a ketone group . Its molecular weight is approximately 249.36 g/mol .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 127-131°C .

Scientific Research Applications

Molecular Docking and Structural Studies

Research on derivatives of 4-oxobutanoic acid, such as 4-[(2, 6-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid and 4-[(2, 5-dichlorophenyl) amino] 2-methylidene 4-oxobutanoic acid, has shown their potential in molecular docking and structural studies. These studies involve vibrational band assignments, hyper-conjugative interactions, charge delocalization analysis, and molecular orbital energy evaluations. They indicate that these compounds could be good candidates for nonlinear optical materials and have biological activities, particularly in inhibiting Placenta Growth Factor (PIGF-1) (Vanasundari, Balachandran, Kavimani & Narayana, 2018).

Vibrational Spectroscopic Studies

Vibrational spectroscopy has been used to analyze the structure of chloramphenicol derivatives, such as 4-{[(2R,3R)-2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl]oxy}-4-oxobutanoic acid. These studies provide insights into the role of conventional and non-conventional hydrogen bonds and other interactions like CH⋯O, CH⋯π, and π-π stacking in the molecular structure (Fernandes et al., 2017).

Hyperpolarizability and Molecular Structure Analysis

Further research on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has shown its potential in hyperpolarizability and molecular structure analysis. Studies include vibrational wavenumber computations, NBO analysis, HOMO and LUMO analysis, and molecular electrostatic potential mapping. These analyses contribute to understanding the stability and reactivity of such molecules (Raju et al., 2015).

Synthesis and Pharmaceutical Evaluation

The synthesis of related compounds, such as Phosphonobaclofen and derivatives of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids, has been explored for their potential pharmaceutical applications. These studies include the development of new synthetic routes and the evaluation of their biological activities (Chiefari et al., 1987) (Rubtsov & Zalesov, 2003).

Corrosion Inhibition in Industrial Processes

Research on α-aminophosphonates, which include compounds like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, has indicated their effectiveness as corrosion inhibitors in industrial processes. These studies involve a combination of experimental and theoretical methods to understand the inhibition mechanism on metallic surfaces (Gupta et al., 2017).

properties

IUPAC Name

4-(4-chlorophenyl)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O3/c1-3-20(4-2)11-5-10-19-15(17(22)23)12-16(21)13-6-8-14(18)9-7-13/h6-9,15,19H,3-5,10-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQSWTXXLJYDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(CC(=O)C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid
Reactant of Route 2
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid
Reactant of Route 3
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.